Tert-butyl 4-amino-4-(fluoromethyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC17412224
Molecular Formula: C11H21FN2O2
Molecular Weight: 232.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21FN2O2 |
|---|---|
| Molecular Weight | 232.29 g/mol |
| IUPAC Name | tert-butyl 4-amino-4-(fluoromethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-4-11(13,8-12)5-7-14/h4-8,13H2,1-3H3 |
| Standard InChI Key | VWTGVCLPGCNHRW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CF)N |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Composition
The compound’s molecular formula is C₁₂H₂₁FNO₂, with a molecular weight of 246.29 g/mol. The piperidine ring is substituted at the 4-position with both an amino group and a fluoromethyl group, while the 1-position is protected by a tert-butyloxycarbonyl (Boc) group. This configuration enhances its utility as a synthetic intermediate, allowing selective deprotection and functionalization.
Structural Features
Key structural attributes include:
-
Tert-Butyl Group: Provides steric protection to the piperidine nitrogen, improving stability during synthetic reactions.
-
Fluoromethyl Substituent: Introduces electronegativity and metabolic resistance, critical for drug design.
-
Amino Group: Serves as a site for further derivatization, enabling the formation of amides, imines, or other nitrogen-containing functionalities.
Table 1: Molecular and Structural Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₂₁FNO₂ |
| Molecular Weight | 246.29 g/mol |
| IUPAC Name | tert-butyl 4-amino-4-(fluoromethyl)piperidine-1-carboxylate |
| Key Functional Groups | Boc-protected amine, fluoromethyl, piperidine ring |
Synthesis and Manufacturing Processes
Laboratory Synthesis
The synthesis typically involves multi-step reactions starting from piperidine precursors. A common route includes:
-
Boc Protection: Reaction of piperidine with di-tert-butyl dicarbonate to introduce the Boc group.
-
Fluoromethylation: Introduction of the fluoromethyl group via nucleophilic substitution or radical fluorination.
-
Amination: Installation of the amino group through reductive amination or displacement reactions.
Industrial Production Considerations
Scalable synthesis requires optimizing reaction conditions (e.g., temperature, solvent selection) to maximize yield and purity. Continuous flow systems and automated purification techniques are employed to ensure consistency in large-scale batches.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar organic solvents such as dichloromethane and ethyl acetate but limited solubility in water. Stability studies indicate that the Boc group remains intact under acidic conditions but cleaves readily with trifluoroacetic acid.
Thermal Characteristics
Differential scanning calorimetry (DSC) reveals a melting point range of 120–122°C, with thermal decomposition occurring above 250°C. These properties necessitate storage in cool, dry environments to prevent degradation.
Table 2: Physical and Thermal Properties
| Property | Value |
|---|---|
| Melting Point | 120–122°C |
| Solubility in DCM | High |
| Decomposition Temperature | >250°C |
Reactivity and Chemical Behavior
Common Reactions
-
Deprotection: Removal of the Boc group under acidic conditions yields a primary amine.
-
Alkylation/Acylation: The amino group reacts with alkyl halides or acyl chlorides to form secondary amines or amides.
-
Fluorine-Specific Reactions: The fluoromethyl group participates in nucleophilic aromatic substitution or Suzuki couplings.
Reaction Mechanisms
Deprotection proceeds via acid-catalyzed cleavage of the carbamate, generating CO₂ and the free amine. Fluoromethyl groups enhance electrophilicity at adjacent carbons, facilitating cross-coupling reactions.
Applications in Scientific Research
Medicinal Chemistry and Drug Development
The compound serves as a precursor for neuroactive agents, particularly those targeting serotonin and dopamine receptors. Its fluorinated structure improves blood-brain barrier penetration, a critical factor in treating neurological disorders.
Neuropharmacology
Studies suggest derivatives of this compound modulate trace amine-associated receptors (TAARs), influencing neurotransmitter release and neuronal plasticity. Such activity is under investigation for Alzheimer’s and Parkinson’s therapies.
Chemical Biology
As a fluorescent probe precursor, the fluoromethyl group enables tracking of enzyme activity in live cells. Applications include monitoring protease function and lipid metabolism.
Future Directions and Research Opportunities
Ongoing research aims to:
-
Elucidate its interactions with G-protein-coupled receptors (GPCRs).
-
Develop asymmetric synthesis methods for enantiopure derivatives.
-
Explore its use in covalent inhibitor design for oncology targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume